4-Fluoro-5-iodo-2-methylphenol

Descripción general

Descripción

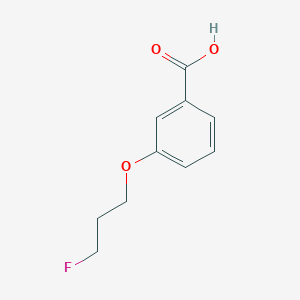

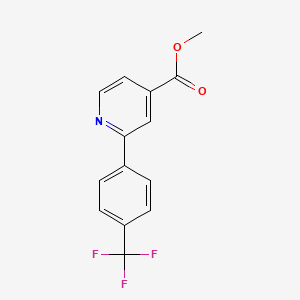

4-Fluoro-5-iodo-2-methylphenol is a chemical compound with the molecular formula C7H6FIO . It has a molecular weight of 252.03 and is typically stored at ambient temperature . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 4-Fluoro-5-iodo-2-methylphenol involves the use of sodium hydroxide in methanol and water at 0 degrees Celsius for 2 hours . The reaction yields 84% of the product .Molecular Structure Analysis

The InChI code for 4-Fluoro-5-iodo-2-methylphenol is 1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 . The exact mass of the molecule is 251.94500 .Chemical Reactions Analysis

4-Iodo-2-methylphenol, a related compound, was prepared by direct iodination of 2-methylphenol in aqueous alcohol solvents by the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide .Physical And Chemical Properties Analysis

4-Fluoro-5-iodo-2-methylphenol is a solid substance . It has a molecular weight of 252.02500 . The exact physical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación

Polymer Development

Researchers have synthesized various halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives similar to 4-Fluoro-5-iodo-2-methylphenol, and copolymerized them with styrene. This process involves radical initiation and leads to copolymers with specific compositions and structures, analyzed through various spectroscopic and thermal methods. The decomposition of these copolymers occurs in two steps, indicating potential applications in materials science and engineering (Savittieri et al., 2022).

Metabolite Analysis

Metabolomics has used 4-Fluoro-5-iodo-2-methylphenol derivatives to understand biochemical changes in organisms due to xenobiotic exposure. Earthworms exposed to similar compounds exhibited changes in their metabolic profiles, providing insights into the mechanisms of xenobiotic toxicity and potential environmental impacts (Bundy et al., 2002).

Chemical Synthesis

The compound has been used in synthetic chemistry, particularly in selective continuous flow iodination processes. Its derivatives, like 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, are synthesized under specific conditions, indicating its role in developing advanced synthetic methodologies (Dunn et al., 2018).

Radiopharmaceutical Synthesis

In radiopharmaceutical sciences, derivatives of 4-Fluoro-5-iodo-2-methylphenol are used as synthons for complex radiopharmaceuticals, indicating their significance in medical imaging and diagnostics (Ross et al., 2011).

Environmental Remediation

The compound has been involved in studies related to environmental remediation. Specifically, it has been targeted for degradation through photoelectrocatalytic processes, showcasing its relevance in pollution control and environmental sustainability (Xiao et al., 2018).

Safety and Hazards

Direcciones Futuras

4-Iodo-2-methylphenol, a related compound, was used as a starting reagent in the synthesis of an agonist for the peroxisome proliferator-activated receptor δ (PPARδ) GW501516, a potential antiobesity drug . This suggests that 4-Fluoro-5-iodo-2-methylphenol could potentially be used in similar applications in the future.

Propiedades

IUPAC Name |

4-fluoro-5-iodo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFOVFXBBCXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733172 | |

| Record name | 4-Fluoro-5-iodo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-iodo-2-methylphenol | |

CAS RN |

900175-53-3 | |

| Record name | 4-Fluoro-5-iodo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)

![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)